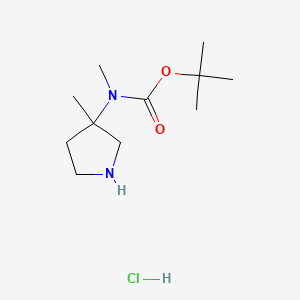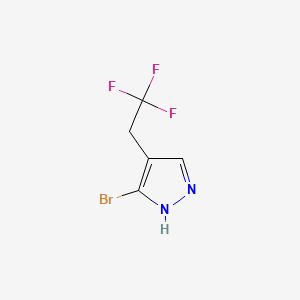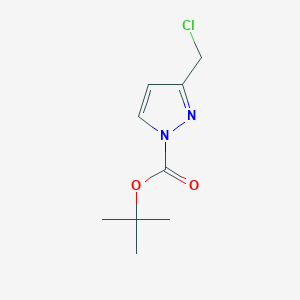
tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Chloromethylation: The pyrazole ring is chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The resulting chloromethyl pyrazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate.
Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Carboxylic acids from the hydrolysis of the ester group.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the design of bioactive molecules and pharmaceuticals.
- Investigated for its role in enzyme inhibition and receptor binding studies.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Explored for applications in material science and polymer chemistry.
作用機序
The mechanism of action of tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or modifying receptor sites. The tert-butyl ester group provides stability and lipophilicity, enhancing its bioavailability and cellular uptake.
類似化合物との比較
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate: Contains a hydroxymethyl group, making it less reactive towards nucleophiles.
tert-Butyl 3-(methyl)-1H-pyrazole-1-carboxylate: Lacks the halogen functionality, resulting in different reactivity and applications.
Uniqueness:
- The presence of the chloromethyl group in tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate makes it highly reactive towards nucleophiles, allowing for diverse chemical modifications.
- The tert-butyl ester group provides stability and enhances lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
特性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
tert-butyl 3-(chloromethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 |
InChIキー |
BIAJUYFBRDNTSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


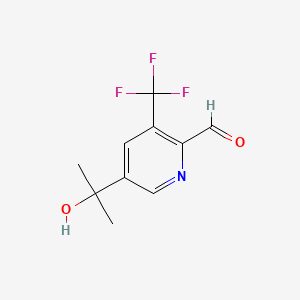
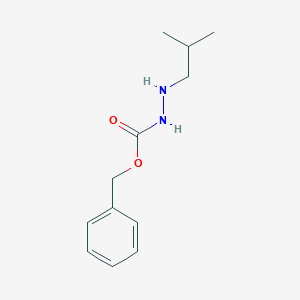
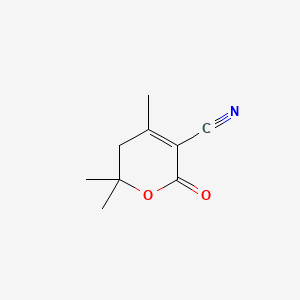
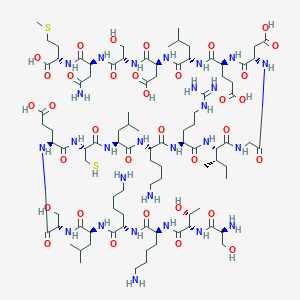
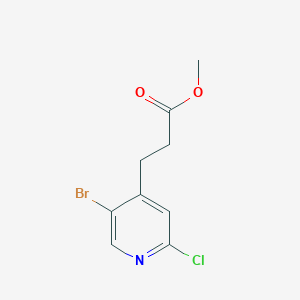
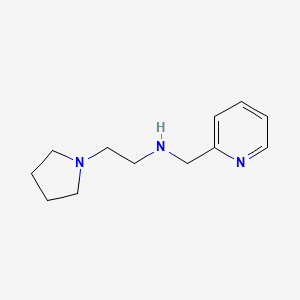
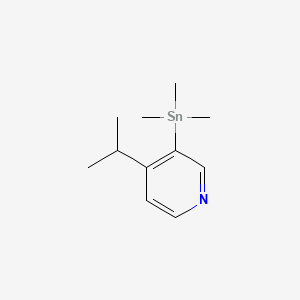

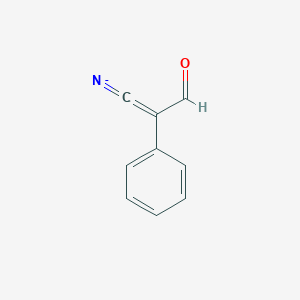
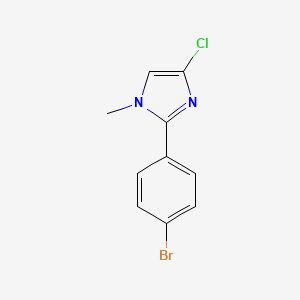
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
